Spectroscopic Elucidation of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate: A Technical Guide for Researchers
Spectroscopic Elucidation of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. In the absence of directly published experimental spectra for this specific compound, this guide presents a robust, predicted spectroscopic profile, grounded in the analysis of its well-characterized precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, and established principles of spectroscopic interpretation for isoxazole and isothiocyanate moieties.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in the architecture of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. The introduction of a reactive isothiocyanate group at the 4-position of the 5-methyl-3-phenylisoxazole core opens avenues for novel covalent chemistry, making this compound a promising building block for the synthesis of targeted covalent inhibitors and other specialized chemical probes. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, thereby enabling its effective utilization in research and development.
Synthesis Pathway and Precursor Analysis
The synthesis of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate is logically envisioned to proceed from its corresponding carboxylic acid precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1][2]. This precursor is a stable, crystalline solid, and its structure has been confirmed by single-crystal X-ray diffraction[1]. The conversion of the carboxylic acid to the isothiocyanate can be achieved through various established synthetic methodologies, often involving the formation of an intermediate acyl chloride or the use of specific coupling and rearrangement agents.
Precursor [label="5-Methyl-3-phenylisoxazole-4-carboxylic acid"]; Intermediate [label="Acyl Chloride / Activated Ester"]; Target [label="5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Precursor -> Intermediate [label="SOCl₂ or (COCl)₂"]; Intermediate -> Target [label="NaN₃, then heat (Curtius)\nor Thiocyanate salt"]; }
Figure 1: Proposed synthetic route to the target compound.A thorough understanding of the precursor's spectroscopic data is essential for interpreting the spectra of the final product. Key characteristics of 5-Methyl-3-phenylisoxazole-4-carboxylic acid include the presence of a carboxylic acid proton in the ¹H NMR spectrum and a characteristic carbonyl stretch in the IR spectrum.
Predicted Spectroscopic Data and Interpretation
This section details the predicted NMR, IR, and MS spectra of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate. The predictions are based on the analysis of its constituent functional groups and comparison with data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate, both ¹H and ¹³C NMR will provide distinct and informative signals.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the methyl and phenyl protons. The absence of the acidic proton from the carboxylic acid precursor will be a key indicator of successful transformation.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.8 | Multiplet | 5H | Phenyl protons (C₆H₅) | The aromatic protons of the phenyl group will appear in their characteristic downfield region. The multiplet pattern arises from complex spin-spin coupling. |
| ~2.5 | Singlet | 3H | Methyl protons (CH₃) | The methyl group protons are expected to be a singlet as there are no adjacent protons to couple with. Its position is influenced by the isoxazole ring. |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton, including the quaternary carbons of the isoxazole ring and the characteristic signal of the isothiocyanate carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-170 | C3 and C5 of isoxazole | These carbons are part of the heterocyclic ring and are deshielded due to the electronegativity of the nitrogen and oxygen atoms. |
| ~130-140 | Isothiocyanate carbon (-N=C=S) | The sp-hybridized carbon of the isothiocyanate group typically resonates in this downfield region. |
| ~128-132 | Phenyl carbons (C₆H₅) | The aromatic carbons will show several signals in this range, with the ipso-carbon appearing at a slightly different shift. |
| ~110-120 | C4 of isoxazole | The carbon bearing the isothiocyanate group is expected to be in this region. |
| ~10-15 | Methyl carbon (CH₃) | The methyl carbon will appear in the typical upfield aliphatic region. |
Sample [label="Dissolve Sample\n(e.g., CDCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR_Spec [label="Acquire Spectrum\n(e.g., 400 MHz)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Processing [label="Process Data\n(FT, Phasing, Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Spectral Interpretation", fillcolor="#FBBC05", fontcolor="#202124"];
Sample -> NMR_Spec; NMR_Spec -> Processing; Processing -> Analysis; }
Figure 2: General workflow for NMR data acquisition and analysis.Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate will be the strong, broad absorption band of the isothiocyanate group.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2000-2200 | Strong, Broad | Asymmetric stretch of -N=C=S | This is the characteristic and highly diagnostic absorption for the isothiocyanate functional group[3]. |
| ~1600 | Medium | C=C and C=N stretching of aromatic and isoxazole rings | These vibrations are typical for aromatic and heteroaromatic systems. |
| ~1400-1500 | Medium | C-H bending of methyl and aromatic groups | These absorptions are characteristic of the hydrocarbon portions of the molecule. |
| ~1300-1400 | Medium | Isoxazole ring vibrations | The isoxazole ring will have several characteristic stretching and bending modes in this region. |
The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid precursor would be a definitive indicator of the successful synthesis of the isothiocyanate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate, electron ionization (EI) or electrospray ionization (ESI) could be employed.
Predicted Fragmentation Pattern:
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Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈N₂OS).
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Key Fragments:
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Loss of the isothiocyanate group (-NCS) to give a [M-58]⁺ fragment.
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Fragmentation of the isoxazole ring, potentially leading to fragments corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) or the phenyl cation (C₆H₅⁺, m/z = 77).
-
Cleavage of the methyl group to give a [M-15]⁺ fragment.
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M [label="[M]⁺˙\n(C₁₁H₈N₂OS)"]; M_NCS [label="[M-NCS]⁺"]; M_CH3 [label="[M-CH₃]⁺"]; PhCO [label="[C₆H₅CO]⁺\nm/z = 105"]; Ph [label="[C₆H₅]⁺\nm/z = 77"];
M -> M_NCS [label="- NCS"]; M -> M_CH3 [label="- CH₃"]; M_NCS -> PhCO [label="Rearrangement"]; PhCO -> Ph [label="- CO"]; }
Figure 3: A plausible mass spectrometry fragmentation pathway.Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended. These protocols are designed to be self-validating by incorporating internal standards and appropriate calibration procedures.
4.1. NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
4.2. IR Spectroscopy Protocol
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Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a soluble compound, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
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Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
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Data Analysis: Identify and label the significant absorption bands and compare them to known correlation charts and the expected functional groups.
4.3. Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
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Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
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Data Acquisition: Acquire the mass spectrum in the appropriate mass range. If using tandem mass spectrometry (MS/MS), select the molecular ion for fragmentation and acquire the product ion spectrum.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate. The detailed analysis of the expected NMR, IR, and MS data, grounded in the known characteristics of its precursor and the constituent functional groups, offers a valuable resource for researchers working with this novel compound. The outlined experimental protocols provide a framework for obtaining high-quality data to validate these predictions and facilitate the use of this promising molecule in drug discovery and chemical biology.
References
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Martvoň, A., Skačáni, I., & Kováč, Š. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1083. [Link]
-
Chandra, Srikantamurthy, N., Jeyaprakash, G., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. [Link]
-
ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]
-
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. R. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. Scientific Reports, 13(1), 19688. [Link]
-
Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2022). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Journal of Chemistry, 2022, 1-11. [Link]
-
View of Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. (n.d.). Iraqi Journal of Science. [Link]
-
Janasiak, D., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(16), 4945. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Utility of isothiocyanates in heterocyclic synthesis. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]
-
Elidrisi, I., Bhatt, P. V., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2015). Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[4]arenes Derivatives. South African Journal of Chemistry, 68, 27-38. [Link]
-
ResearchGate. (2022). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. [Link]
-
ResearchGate. (2022). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. [Link]
